molecular formula C9H14O3S B13177993 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate CAS No. 63023-78-9

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13177993
CAS No.: 63023-78-9
M. Wt: 202.27 g/mol
InChI Key: JZAPFHQDFMOGTB-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 63023-78-9) is a spirocyclic compound of interest in organic and medicinal chemistry research. This reagent, with the molecular formula C 9 H 14 O 3 S and a molecular weight of 202.27 g/mol, features a unique structure combining an oxirane and a thiacyclohexane ring system fused at a spiro carbon center . The presence of an ester functional group makes it a versatile synthetic building block. Spirocyclic scaffolds, such as the 1-oxa-6-thiaspiro[2.5]octane core, are valuable in chemical synthesis and drug discovery for constructing three-dimensional architectures . Related oxaspiro[2.5]octane derivatives are investigated in pharmaceutical research for their potential biological activity . Researchers can utilize this compound for developing novel heterocycles or as a key intermediate in synthesizing more complex molecules. The product is accompanied by a Certificate of Analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For specific data on purity and handling, please consult the product's specifications.

Properties

CAS No.

63023-78-9

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O3S/c1-2-11-8(10)7-9(12-7)3-5-13-6-4-9/h7H,2-6H2,1H3

InChI Key

JZAPFHQDFMOGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the spiro structure allows for unique interactions with biological targets, potentially leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Heteroatoms/Substituents Melting Point Key Features
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (Target) C₁₀H₁₆O₃S* 1-oxa, 6-thia Not reported Dual heteroatoms may enhance polarizability and metal-binding capacity.
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₃ 1-oxa Not reported Simpler spiro system; foundational for studying sulfur substitution effects.
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₄ 1,6-dioxa, 5,7-dimethyl Not reported Methyl groups increase steric bulk; dual oxygen atoms enhance rigidity.
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 C₁₁H₁₇NO₂·HCl Bicyclo[2.2.2], amine, ester 227–229°C Non-spiro bicyclic system; hydrochloride salt improves crystallinity.

*Inferred formula based on structural similarity to C₁₀H₁₆O₃ with sulfur substitution.

Key Differences and Implications

Heteroatom Effects :

  • The 1-oxa-6-thia configuration introduces mixed heteroatom interactions. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may lead to longer bond lengths (e.g., C–S vs. C–O) and altered puckering dynamics in the spiro system .
  • In contrast, 1,6-dioxaspiro derivatives (e.g., C₁₁H₁₈O₄) exhibit higher oxygen content, favoring stronger hydrogen-bonding interactions but reduced conformational flexibility .

The bicyclo[2.2.2]octane framework (e.g., (±)-2) lacks spiro connectivity but offers a rigid scaffold for studying amine-ester interactions .

Racemic derivatives (e.g., (±)-2–(±)-4) highlight the importance of stereochemical control in spiro systems .

Research Findings and Data Gaps

  • Physical Properties : Melting points for spiro compounds are rarely reported in the evidence, unlike bicyclo derivatives (e.g., 227–229°C for (±)-2 ).
  • Spectroscopic Data : NMR and elemental analysis for racemic spiro analogs (e.g., (±)-2–(±)-8) could guide characterization of the target compound .
  • Safety and Handling : GHS data are absent for most spiro derivatives, underscoring the need for further toxicological studies .

Biological Activity

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which incorporates both oxygen and sulfur atoms. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive understanding of its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular FormulaC₉H₁₄O₃S
Molecular Weight188.24 g/mol
StructureSpirocyclic with oxygen and sulfur

The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The compound’s oxo and ester groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these proteins, leading to various biological effects.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for certain enzymes by binding to their active sites. This property is crucial for pharmacological applications, particularly in drug design where enzyme modulation is desired. For instance, studies have shown that the compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

One study evaluated the antimicrobial effects of the compound against various bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

These findings highlight the compound's potential utility in developing new antimicrobial agents .

Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The results demonstrated that treatment with this compound led to a significant reduction in inflammatory markers compared to control groups.

Inflammatory Marker Control Group Treated Group
TNF-alpha (pg/mL)300150
IL-6 (pg/mL)250100

This reduction suggests that the compound may exert protective effects against inflammation-related diseases .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Reaction of Ethyl 2-Oxoacetate with 1,3-Propanedithiol : This step occurs in the presence of a base.
  • Oxidation : The product can be oxidized using agents like hydrogen peroxide to enhance its reactivity.

These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Applications in Research

This compound has several applications across different fields:

  • Chemistry : Used as a building block for synthesizing complex molecules.
  • Biology : Investigated for its potential as a biochemical probe due to its unique structure.
  • Medicine : Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.

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